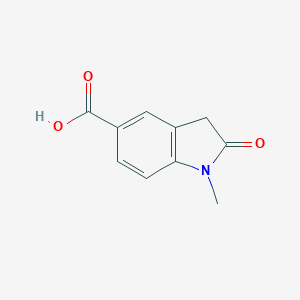

1-Methyl-2-oxoindoline-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-oxo-3H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-11-8-3-2-6(10(13)14)4-7(8)5-9(11)12/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTOSQDXUJQZTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101210473 | |

| Record name | 2,3-Dihydro-1-methyl-2-oxo-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167627-05-6 | |

| Record name | 2,3-Dihydro-1-methyl-2-oxo-1H-indole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167627-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1-methyl-2-oxo-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-Methyl-2-oxoindoline-5-carboxylic acid (CAS 167627-05-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-oxoindoline-5-carboxylic acid is a heterocyclic organic compound featuring a core oxindole structure. The oxindole scaffold is a prominent privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active molecules and approved pharmaceuticals.[1][2][3] This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and potential areas of biological investigation for this compound. While specific experimental data for this particular compound is limited in publicly accessible literature, this document consolidates available information and provides a framework for its further study and application in research and drug development.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value |

| CAS Number | 167627-05-6 |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.19 g/mol |

| IUPAC Name | 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid |

| Appearance | Solid (predicted) |

| Storage Temperature | Room Temperature |

Proposed Synthetic Pathway

Experimental Protocol:

Step 1: Esterification of 4-Amino-3-methylbenzoic acid

-

Objective: To protect the carboxylic acid functional group as a methyl ester.

-

Procedure: To a solution of 4-amino-3-methylbenzoic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture for several hours until the reaction is complete (monitored by TLC). After cooling, neutralize the reaction mixture and extract the product, methyl 4-amino-3-methylbenzoate, with an organic solvent. Purify the product by column chromatography.[5]

Step 2: Sandmeyer Reaction

-

Objective: To convert the amino group to a chloro group.

-

Procedure: Dissolve the methyl 4-amino-3-methylbenzoate in an aqueous solution of hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt. In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid. Add the cold diazonium salt solution to the cuprous chloride solution. Allow the reaction to warm to room temperature and then heat to ensure complete reaction. Extract the product, methyl 4-chloro-3-methylbenzoate, and purify.

Step 3: Radical Bromination

-

Objective: To introduce a bromine atom at the benzylic position.

-

Procedure: Dissolve methyl 4-chloro-3-methylbenzoate in a suitable solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. Reflux the mixture under irradiation with a UV lamp until the starting material is consumed. After cooling, filter off the succinimide and concentrate the filtrate. The crude product, methyl 3-(bromomethyl)-4-chlorobenzoate, can be purified by crystallization or chromatography.

Step 4: Cyanation

-

Objective: To displace the bromine with a cyanide group.

-

Procedure: React the methyl 3-(bromomethyl)-4-chlorobenzoate with sodium cyanide in a polar aprotic solvent like DMSO. Heat the reaction mixture to facilitate the nucleophilic substitution. After completion, pour the reaction mixture into water and extract the product, methyl 4-chloro-3-(cyanomethyl)benzoate.

Step 5: Reductive Cyclization

-

Objective: To form the oxindole ring.

-

Procedure: Subject the methyl 4-chloro-3-(cyanomethyl)benzoate to reductive cyclization conditions. This can be achieved using a reducing agent like zinc dust in acetic acid or through catalytic hydrogenation. This step will reduce the nitrile and facilitate the intramolecular cyclization to form methyl 2-oxoindoline-5-carboxylate.

Step 6: N-Methylation

-

Objective: To introduce a methyl group on the nitrogen atom of the oxindole ring.

-

Procedure: Treat methyl 2-oxoindoline-5-carboxylate with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate) in a suitable solvent like DMF or acetone.[6] The reaction will yield methyl 1-methyl-2-oxoindoline-5-carboxylate.

Step 7: Saponification

-

Objective: To hydrolyze the methyl ester to the carboxylic acid.

-

Procedure: Dissolve the methyl 1-methyl-2-oxoindoline-5-carboxylate in a mixture of methanol and water containing a base such as sodium hydroxide or potassium hydroxide. Heat the mixture to reflux until the ester is fully hydrolyzed.[7] After cooling, acidify the solution to precipitate the final product, this compound. The product can be collected by filtration and purified by recrystallization.

Potential Biological Significance and Therapeutic Applications

The oxindole core is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[1][2][3] Derivatives of oxindole have been investigated and developed for various therapeutic areas, including oncology, neuroscience, and infectious diseases.

The substitution pattern on the oxindole ring plays a crucial role in determining the specific biological activity. For instance, many kinase inhibitors incorporate the oxindole scaffold.[4] Given this precedent, this compound could be a valuable intermediate for the synthesis of novel kinase inhibitors or other targeted therapies. The carboxylic acid moiety provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

Proposed Experimental Workflow for Biological Evaluation

Due to the lack of specific biological data for this compound, a general workflow for its initial biological evaluation is proposed. This workflow is designed to identify potential biological targets and assess its preliminary activity profile.

Experimental Protocols:

1. In Vitro Screening:

-

Primary Target-Based Screening: The compound should be screened against a panel of kinases, given the prevalence of the oxindole scaffold in kinase inhibitors. Assays such as LanthaScreen™, HTRF®, or AlphaScreen® can be employed to determine the IC₅₀ values against a diverse set of kinases.

-

Phenotypic Screening: The compound can be tested in various cell-based assays to identify its effects on cellular processes. This could include cancer cell proliferation assays (e.g., MTT, SRB), neuronal cell viability assays, and antimicrobial susceptibility testing against a panel of bacteria and fungi.

-

Receptor Binding Assays: Given the activity of some oxindoles on CNS receptors, screening against a panel of G-protein coupled receptors (GPCRs) and ion channels would be informative.

2. Secondary Assays and Mechanism of Action Studies:

-

Hit Validation: Active compounds from the primary screens should be re-tested to confirm their activity.

-

Dose-Response Studies: Determine the potency (EC₅₀ or IC₅₀) of the compound in relevant cell-based models.

-

Mechanism of Action (MoA) Elucidation: For confirmed hits, further studies should be conducted to understand how they exert their biological effects. For example, if the compound shows anticancer activity, Western blotting can be used to investigate its effect on key signaling pathways.

3. In Vivo Evaluation:

-

Pharmacokinetic (PK) Studies: If the in vitro data is promising, the compound's absorption, distribution, metabolism, and excretion (ADME) properties should be assessed in an animal model (e.g., mice or rats).

-

Efficacy Studies: Based on the in vitro activity, the compound can be tested in relevant animal models of disease (e.g., tumor xenograft models for anticancer activity).

Conclusion

This compound represents a valuable chemical entity with potential for further development in medicinal chemistry. While direct experimental data on its biological activity is currently scarce, its structural features, particularly the oxindole core, suggest that it could serve as a key building block for the synthesis of novel therapeutic agents. The proposed synthetic pathway provides a rational approach for its preparation, and the outlined biological evaluation workflow offers a roadmap for elucidating its pharmacological profile. Further research into this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 4. tdcommons.org [tdcommons.org]

- 5. Methyl 3-amino-4-butanamido-5-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Physicochemical Characteristics of 1-Methyl-2-oxoindoline-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 1-Methyl-2-oxoindoline-5-carboxylic acid. The information is curated for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual workflows for the determination of these properties.

Core Physicochemical Data

This compound, with the CAS number 167627-05-6, is a small molecule of interest in medicinal chemistry and organic synthesis.[1][2][3][4] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | [2][4] |

| Molecular Weight | 191.186 g/mol | [2] |

| Predicted pKa | 3.90 ± 0.20 | [2] |

| Topological Polar Surface Area | 57.6 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of carboxylic acids, such as this compound, are outlined below. These are generalized protocols and may require optimization for this specific compound.

Melting Point Determination

The melting point of a solid organic compound provides an indication of its purity.[1] Pure crystalline compounds typically exhibit a sharp melting point, while impurities tend to lower and broaden the melting range.[1] A common method for determination is the Thiele tube or a digital melting point apparatus.[1][5]

Protocol using a Melting Point Apparatus:

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[7]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.[1]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.[7]

-

Replicates: The determination should be repeated at least once with a fresh sample to ensure reproducibility.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for determining the pKa of carboxylic acids.[8][9]

Protocol for Potentiometric Titration:

-

Solution Preparation: A precise weight of the carboxylic acid is dissolved in a known volume of deionized water or a suitable co-solvent if the compound has low water solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.[9]

-

Titration Setup: The carboxylic acid solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is submerged in the solution.[9]

-

Titration: The standardized base is added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[9]

-

Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[8]

Solubility Determination

The solubility of a compound in a particular solvent is a critical parameter in drug development. For carboxylic acids, solubility can be determined by the equilibrium saturation method.

Protocol for Equilibrium Solubility Determination:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). This concentration represents the solubility of the compound at that temperature.[10]

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Caption: Workflow for Equilibrium Solubility Determination.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 167627-05-6 [chemicalbook.com]

- 4. pschemicals.com [pschemicals.com]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. youtube.com [youtube.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. scribd.com [scribd.com]

Spectroscopic Profile of 1-Methyl-2-oxoindoline-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-2-oxoindoline-5-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Chemical Structure and Properties

Spectroscopic Data Summary

The following tables summarize the predicted and literature-based spectroscopic data for this compound. These values are based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.8 - 8.0 | Doublet | 1H | Aromatic (H-6) |

| ~7.7 - 7.9 | Singlet | 1H | Aromatic (H-4) |

| ~6.8 - 7.0 | Doublet | 1H | Aromatic (H-7) |

| ~3.5 | Singlet | 2H | Methylene (-CH₂-) |

| ~3.2 | Singlet | 3H | Methyl (-NCH₃) |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~175 | Quaternary | Amide Carbonyl (C=O) |

| ~168 | Quaternary | Carboxylic Acid Carbonyl (C=O) |

| ~145 | Quaternary | Aromatic (C-7a) |

| ~132 | Quaternary | Aromatic (C-5) |

| ~130 | Methine | Aromatic (C-6) |

| ~125 | Quaternary | Aromatic (C-3a) |

| ~124 | Methine | Aromatic (C-4) |

| ~108 | Methine | Aromatic (C-7) |

| ~35 | Methylene | Methylene (-CH₂-) |

| ~26 | Methyl | Methyl (-NCH₃) |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~3050 | Medium | C-H stretch | Aromatic |

| ~2950 | Medium | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1710 | Strong | C=O stretch | Carboxylic Acid |

| ~1680 | Strong | C=O stretch | Amide (Lactam) |

| ~1610, ~1480 | Medium | C=C stretch | Aromatic Ring |

| ~1300 | Medium | C-O stretch | Carboxylic Acid |

| ~1250 | Medium | C-N stretch | Amide |

MS (Mass Spectrometry) Data

| m/z | Ion |

| 191 | [M]⁺ (Molecular Ion) |

| 174 | [M-OH]⁺ |

| 146 | [M-COOH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is typically used.

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. The spectral width should be sufficient to cover the expected chemical shift range (approximately 0-15 ppm).

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. The spectral width should encompass the expected range for all carbon environments (approximately 0-200 ppm).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum (of the empty sample holder or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. The instrument will ionize the molecules and separate them based on their mass-to-charge ratio (m/z). Acquire the mass spectrum over a relevant mass range.

Workflow and Data Interpretation

The following diagrams illustrate a generalized workflow for the spectroscopic characterization of a chemical compound and the logical relationships in interpreting the resulting data.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Caption: Logical flow for interpreting spectroscopic data to confirm a chemical structure.

References

The Solubility Profile of 1-Methyl-2-oxoindoline-5-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-oxoindoline-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring an oxindole core, a carboxylic acid moiety, and N-methylation, presents a unique combination of functional groups that influence its physicochemical properties, including solubility. Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and in vitro/in vivo testing. This technical guide provides an in-depth overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a workflow for solubility analysis.

While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide leverages data from structurally related compounds, such as isatin, to provide a predictive overview. The presence of the polar carboxylic acid and amide functionalities, combined with the N-methyl group, suggests that the compound will exhibit favorable solubility in polar organic solvents.

Predicted Solubility of this compound

Based on the solubility of structurally analogous compounds like oxindole and indole-2-carboxylic acid, this compound is anticipated to be soluble in polar organic solvents such as alcohols (methanol, ethanol), and dipolar aprotic solvents (DMSO, DMF). To provide a quantitative perspective, the following table summarizes the mole fraction solubility (x) of isatin, a related parent compound, in various organic solvents at different temperatures. This data can serve as a valuable proxy for estimating the solubility of this compound, though experimental verification is recommended.

Table 1: Mole Fraction Solubility (x) of Isatin in Various Organic Solvents at Different Temperatures [1][2][3]

| Temperature (K) | Dichloromethane | Toluene | Acetone | Ethyl Acetate | 1,4-Dioxane | N,N-Dimethylformamide | Tetrahydrofuran | Acetonitrile |

| 278.15 | - | - | - | - | - | - | - | - |

| 283.15 | 0.0015 | 0.0004 | 0.0128 | 0.0068 | 0.0157 | 0.0987 | 0.0245 | 0.0089 |

| 288.15 | 0.0019 | 0.0006 | 0.0153 | 0.0083 | 0.0188 | 0.1154 | 0.0298 | 0.0107 |

| 293.15 | 0.0024 | 0.0008 | 0.0181 | 0.0101 | 0.0225 | 0.1342 | 0.0361 | 0.0128 |

| 298.15 | 0.0030 | 0.0011 | 0.0214 | 0.0122 | 0.0268 | 0.1553 | 0.0435 | 0.0152 |

| 303.15 | 0.0037 | 0.0014 | 0.0252 | 0.0146 | 0.0318 | 0.1791 | 0.0522 | 0.0180 |

| 308.15 | 0.0045 | 0.0018 | 0.0296 | 0.0174 | 0.0377 | 0.2058 | 0.0624 | 0.0212 |

| 313.15 | 0.0055 | 0.0023 | 0.0347 | 0.0207 | 0.0446 | 0.2358 | 0.0743 | 0.0249 |

| 318.15 | 0.0067 | 0.0029 | 0.0406 | 0.0245 | 0.0526 | 0.2694 | 0.0881 | 0.0292 |

| 323.15 | 0.0081 | 0.0037 | 0.0474 | 0.0289 | 0.0619 | 0.3071 | 0.1042 | 0.0341 |

| 328.15 | 0.0098 | 0.0047 | 0.0552 | 0.0340 | 0.0727 | 0.3493 | 0.1229 | 0.0397 |

| 333.15 | 0.0118 | 0.0059 | 0.0642 | 0.0399 | 0.0852 | 0.3965 | 0.1446 | 0.0461 |

Data derived from studies on isatin and presented here as a proxy.[1][2][3]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug development. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, DMSO, DMF, acetonitrile, ethyl acetate)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.

-

Place the flasks in an orbital shaker set to a constant temperature (e.g., 298.15 K, 310.15 K).

-

Equilibrate the solutions for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of the mobile phase used for HPLC analysis.

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the solubility.

High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, a high-throughput method can be employed.

Objective: To quickly assess the kinetic solubility of the compound in a variety of solvents.

Materials:

-

This compound (as a stock solution in a highly soluble solvent like DMSO)

-

96-well microplates

-

Aqueous buffers and organic solvents

-

Automated liquid handling system

-

Plate reader (e.g., UV-Vis or nephelometer)

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO.

-

Dispense the selected organic solvents into the wells of a 96-well microplate.

-

Add a small aliquot of the DMSO stock solution to each well using an automated liquid handler.

-

Shake the microplate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer or the absorbance using a UV-Vis plate reader at a wavelength where the compound absorbs.

-

The concentration at which precipitation is observed is determined as the kinetic solubility.

Visualizations

To aid in the conceptualization of the experimental and analytical processes involved in solubility studies, the following diagrams are provided.

Caption: Workflow for Synthesis, Solubility Determination, and Application.

Caption: Isothermal Shake-Flask Method Workflow.

References

An In-Depth Technical Guide to the Theoretical and Computational Study of 1-Methyl-2-oxoindoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1-Methyl-2-oxoindoline-5-carboxylic acid. Given the limited publicly available research specifically on this molecule, this document serves as a methodological roadmap, drawing parallels from studies on closely related oxindole derivatives. It outlines the standard computational workflows, theoretical principles, and experimental validation techniques that are crucial for elucidating the physicochemical properties, biological activity, and therapeutic potential of this compound.

Molecular Properties and Computational Analysis

This compound is a derivative of oxindole, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. The introduction of a methyl group at the N1 position and a carboxylic acid at the C5 position significantly influences its electronic distribution, steric profile, and potential for intermolecular interactions.

In Silico Physicochemical and Pharmacokinetic Profile

Computational tools are invaluable for the early-stage assessment of a molecule's drug-likeness and pharmacokinetic properties. The predicted properties for this compound are summarized below.

| Property | Predicted Value | Computational Method |

| Molecular Weight | 191.19 g/mol | --- |

| LogP | 1.25 | ALOGPS |

| Hydrogen Bond Donors | 1 | --- |

| Hydrogen Bond Acceptors | 3 | --- |

| Polar Surface Area | 58.6 Ų | --- |

| Rotatable Bonds | 1 | --- |

| Lipinski's Rule of Five | Compliant | --- |

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. A typical computational protocol for this compound would involve:

-

Geometry Optimization: The three-dimensional structure of the molecule is optimized to its lowest energy conformation, typically using a functional like B3LYP with a basis set such as 6-31G(d,p).

-

Vibrational Frequency Analysis: This calculation confirms that the optimized structure is a true minimum on the potential energy surface and provides theoretical infrared (IR) vibrational frequencies.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map visualizes the electron density distribution, highlighting electrophilic and nucleophilic regions of the molecule, which is crucial for understanding intermolecular interactions.

| Computational Parameter | Description |

| Software | Gaussian, ORCA, Spartan |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP, M06-2X |

| Basis Set | 6-31G(d,p), 6-311++G(d,p) |

| Solvation Model | Polarizable Continuum Model (PCM) |

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway could involve the N-methylation of a suitable 2-oxoindoline-5-carboxylate precursor, followed by hydrolysis of the ester to the carboxylic acid.

Step 1: N-methylation of a 2-oxoindoline-5-carboxylate ester

-

To a solution of a 2-oxoindoline-5-carboxylate ester (e.g., methyl 2-oxoindoline-5-carboxylate) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., sodium hydride) portion-wise at 0°C.

-

Stir the reaction mixture at this temperature for 30 minutes to allow for the formation of the corresponding anion.

-

Add methyl iodide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of the ester

-

Dissolve the N-methylated ester in a mixture of tetrahydrofuran (THF) and water.

-

Add a base, such as lithium hydroxide or sodium hydroxide, and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization

The synthesized compound would be characterized by standard spectroscopic methods to confirm its structure and purity.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Peaks corresponding to the aromatic protons, the methylene protons of the oxindole ring, the N-methyl protons, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the N-methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the lactam and the carboxylic acid, the O-H stretch of the carboxylic acid, and C-H stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (191.19 g/mol ). |

Biological Activity and Signaling Pathways

Oxindole derivatives are known to interact with a variety of biological targets, including protein kinases, which are often implicated in cancer and inflammatory diseases. While the specific biological targets of this compound are not yet reported, its structural similarity to known kinase inhibitors suggests it may exhibit similar activities.

A hypothetical signaling pathway that could be modulated by an oxindole-based kinase inhibitor is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis.

Caption: Hypothetical inhibition of the VEGFR signaling pathway.

Computational Workflow for Drug Discovery

A typical computational workflow for assessing a novel compound like this compound in a drug discovery context is illustrated below. This workflow integrates quantum mechanics, molecular docking, and molecular dynamics to predict the compound's interaction with a biological target.

Caption: A general computational workflow for drug discovery.

Conclusion

This compound represents an interesting scaffold for further investigation in medicinal chemistry. This technical guide has outlined the key theoretical and computational methodologies, along with representative experimental protocols, that can be employed to thoroughly characterize this molecule. While specific experimental data for this compound remains to be published, the frameworks presented here, based on extensive research on related oxindole derivatives, provide a solid foundation for future studies. The integration of computational and experimental approaches will be paramount in unlocking the full therapeutic potential of this and similar molecules.

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-2-oxoindoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-2-oxoindoline-5-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. This document details a feasible synthetic pathway, outlines complete experimental protocols, and presents the expected analytical data for the synthesized compound.

Synthesis

A plausible and efficient two-step synthetic route for the preparation of this compound is proposed, commencing from the commercially available indole-5-carboxylic acid. The pathway involves an initial oxidation to form the oxindole core, followed by a selective N-methylation.

Synthetic Pathway

The Emerging Therapeutic Potential of 1-Methyl-2-oxoindoline-5-carboxylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1-Methyl-2-oxoindoline-5-carboxylic acid scaffold is a promising heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth analysis of the current research, focusing on quantitative biological data, experimental methodologies, and the underlying mechanisms of action for derivatives of this core structure. While data on the parent compound, this compound, is limited in the public domain, the extensive research on its analogues highlights the therapeutic potential of this chemical class.

Anticancer Activity of 2-Oxoindoline Derivatives

Derivatives of the 2-oxoindoline core are being extensively investigated for their potential as anticancer agents. These compounds have shown efficacy against various cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival.

A notable area of investigation is the development of 3-methylene-2-oxoindoline-5-carboxamide derivatives as anti-lung cancer agents. One study reported a series of these compounds, with the most potent derivative, compound 6l , exhibiting an IC50 value of 3.0 μM against the human lung adenocarcinoma epithelial cell line (A549).[1] The mechanism of action for these compounds was linked to the inhibition of the RAF/MEK/ERK signaling pathway, a critical cascade in many cancers.[1]

Furthermore, novel 2-oxindoline hydrazones and related derivatives have been synthesized and evaluated for their anticancer activity against the breast cancer cell line (MCF7). Several of these compounds demonstrated significant growth inhibition, with IC50 values comparable to or better than the standard drug staurosporine. Specifically, compounds 6c , 6d , 6g , 9d , 10a , and 10b showed IC50 values of 14.0 ± 0.7, 15.6 ± 0.7, 13.8 ± 0.7, 4.9 ± 0.2, 6.0 ± 0.3, and 10.8 ± 0.5 µM, respectively.[2] Some of these compounds were also found to be potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, with IC50 values as low as 0.22 ± 0.01 µM.[2]

The following table summarizes the anticancer activity of selected 2-oxoindoline derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6l | A549 (Lung) | 3.0 | [1] |

| 6c | MCF7 (Breast) | 14.0 ± 0.7 | [2] |

| 6d | MCF7 (Breast) | 15.6 ± 0.7 | [2] |

| 6g | MCF7 (Breast) | 13.8 ± 0.7 | [2] |

| 9d | MCF7 (Breast) | 4.9 ± 0.2 | [2] |

| 10a | MCF7 (Breast) | 6.0 ± 0.3 | [2] |

| 10b | MCF7 (Breast) | 10.8 ± 0.5 | [2] |

Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cell Proliferation:

The antiproliferative activity of the 3-methylene-2-oxoindoline-5-carboxamide derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Cell Seeding: Human lung adenocarcinoma epithelial cells (A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for several hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Inhibition:

To investigate the mechanism of action, Western blot analysis is performed to assess the phosphorylation status of key proteins in a signaling pathway, such as ERK1/2.[1]

-

Cell Lysis: A549 cells are treated with the test compounds for a defined period, after which the cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration in the lysates is determined using a standard method, such as the Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., p-ERK1/2 and total ERK1/2).

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of 3-methylene-2-oxoindoline-5-carboxamide derivatives.

Antimicrobial Activity of Indole Derivatives

The indole nucleus is a common feature in many natural and synthetic molecules with potent antimicrobial properties. Derivatives of this compound are expected to share this potential.

A study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed significant antibacterial and antifungal activities. These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains. The most active antibacterial compound, compound 8 , displayed Minimum Inhibitory Concentrations (MICs) ranging from 0.004 to 0.03 mg/mL and Minimum Bactericidal Concentrations (MBCs) from 0.008 to 0.06 mg/mL.[3] In terms of antifungal activity, compound 15 was identified as the most potent, with MIC values in the range of 0.004 to 0.06 mg/mL.[3]

The following table summarizes the antimicrobial activity of selected indole derivatives.

| Compound ID | Test Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |

| Compound 8 | En. cloacae | 0.004 | 0.008 | [3] |

| Compound 8 | Various Bacteria | 0.004 - 0.03 | 0.008 - 0.06 | [3] |

| Compound 15 | Various Fungi | 0.004 - 0.06 | - | [3] |

Experimental Protocols: Antimicrobial Activity Assessment

Broth Microdilution Method for MIC and MBC Determination:

The MIC and MBC of the indole derivatives were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is prepared and standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilutions: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.

Experimental Workflow Diagram

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Anti-inflammatory Activity of Related Heterocyclic Compounds

One study on 4-arylidene-2-phenyloxazol-5(4H)-ones reported their in vitro anti-inflammatory activities using a heat-induced human red blood cell (HRBC) membrane stabilization assay. The IC50 values for compounds 5a-d ranged from 1.96 ± 0.09 mM to 7.34 ± 0.28 mM, with compound 5d being more potent than the standard, O-acetyl salicylic acid (aspirin), which had an IC50 of 6.41 ± 0.18 mM.[4]

The following table summarizes the anti-inflammatory activity of selected oxazolone derivatives.

| Compound ID | Assay | IC50 (mM) | Reference |

| 5a | HRBC Membrane Stabilization | 4.65 ± 0.22 | [4] |

| 5b | HRBC Membrane Stabilization | 7.34 ± 0.28 | [4] |

| 5c | HRBC Membrane Stabilization | 5.23 ± 0.18 | [4] |

| 5d | HRBC Membrane Stabilization | 1.96 ± 0.09 | [4] |

| Aspirin | HRBC Membrane Stabilization | 6.41 ± 0.18 | [4] |

Experimental Protocols: Anti-inflammatory Activity Assessment

Human Red Blood Cell (HRBC) Membrane Stabilization Assay:

This in vitro assay assesses the anti-inflammatory activity of compounds by measuring their ability to stabilize the HRBC membrane against heat-induced lysis.[4]

-

Blood Sample Preparation: Fresh whole human blood is collected and centrifuged to separate the red blood cells, which are then washed with isotonic saline.

-

HRBC Suspension: A suspension of HRBCs is prepared in isotonic buffer.

-

Incubation with Test Compounds: The HRBC suspension is mixed with various concentrations of the test compounds and incubated at a specific temperature (e.g., 37°C) for a set time.

-

Heat-Induced Hemolysis: The mixtures are then heated in a water bath (e.g., at 56°C for 30 minutes) to induce hemolysis.

-

Centrifugation and Absorbance Measurement: The samples are cooled and centrifuged, and the absorbance of the supernatant, containing the released hemoglobin, is measured spectrophotometrically.

-

Calculation of Inhibition: The percentage of membrane stabilization or inhibition of hemolysis is calculated relative to a control sample without the test compound. The IC50 value is then determined.

Conclusion and Future Directions

The derivatives of the this compound core structure represent a versatile and promising class of compounds with significant potential in drug discovery. The available data strongly support their further investigation as anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic efficacy and safety profile of these compounds. While direct biological data for the parent compound remains to be explored, the compelling activities of its analogues underscore the importance of this scaffold in the development of novel therapeutics.

References

Unlocking the Therapeutic Potential of 1-Methyl-2-oxoindoline-5-carboxylic acid: A Technical Guide to Target Identification and Validation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methyl-2-oxoindoline-5-carboxylic acid is a small molecule belonging to the oxindole class, a privileged scaffold in medicinal chemistry. While direct pharmacological data for this specific compound is scarce in publicly available literature, its structural similarity to a range of bioactive molecules, including potent kinase inhibitors, suggests significant therapeutic potential. This document provides a comprehensive technical guide outlining potential therapeutic targets, hypothesized mechanisms of action, and a strategic framework for the systematic investigation of this compound. Drawing inferences from structurally related inhibitors, we posit that the primary targets for this compound are likely to be found within the protein kinase family, particularly those implicated in oncology and fibrosis.

Postulated Therapeutic Targets

The core 2-oxoindoline structure is a well-established pharmacophore known to interact with the ATP-binding site of various protein kinases. The most compelling evidence for potential targets of this compound comes from its structural relationship to Nintedanib, a multi-targeted tyrosine kinase inhibitor. Although a positional isomer (containing a 6-carboxylic acid methyl ester), the shared scaffold strongly suggests a similar target profile. Furthermore, broader screening of oxindole derivatives has implicated other kinases and signaling pathways in cancer.

Based on this, the following are proposed as high-priority potential therapeutic targets for investigation:

-

Receptor Tyrosine Kinases (RTKs):

-

Fibroblast Growth Factor Receptors (FGFRs)

-

Platelet-Derived Growth Factor Receptors (PDGFRs)

-

Vascular Endothelial Growth Factor Receptors (VEGFRs)

-

-

Other Kinases and Signaling Proteins:

-

Mesenchymal-Epithelial Transition factor (c-MET)

-

Smoothened (SMO), a key component of the Hedgehog signaling pathway

-

Epidermal Growth Factor Receptor (EGFR)

-

Human Epidermal Growth Factor Receptor 2 (HER2)

-

Hypothesized Signaling Pathways

Inhibition of the aforementioned targets would modulate critical signaling pathways involved in cell proliferation, survival, angiogenesis, and migration. The primary hypothesized pathways are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Downstream of FGFR, PDGFR, and VEGFR, this pathway is central to cell division and proliferation.

-

PI3K-AKT-mTOR Pathway: Also downstream of the primary RTK targets, this pathway governs cell growth, survival, and metabolism.

-

Hedgehog Signaling Pathway: Modulated by SMO, this pathway is crucial in embryonic development and is aberrantly activated in several cancers.

Visualizing the Hypothesized Mechanisms

The following diagrams illustrate the potential points of intervention for this compound within these key signaling cascades.

Caption: Hypothesized inhibition of RTK signaling by the compound.

Caption: Potential modulation of the Hedgehog signaling pathway.

Data Presentation: Benchmarking Against Structurally Related Compounds

Direct quantitative data for this compound is not available. The following table summarizes inhibitory concentrations (IC₅₀) for Nintedanib and other representative 2-oxoindoline derivatives against the proposed targets to provide a benchmark for anticipated potency.

| Compound Class | Target | IC₅₀ (nM) | Cell-based Assay (IC₅₀, nM) | Reference |

| Nintedanib | VEGFR1 | 34 | - | Preclinical disease models of lung fibrosis show potent anti-fibrotic and anti-inflammatory activity.[1] |

| VEGFR2 | 13 | - | Nintedanib inhibits proliferation, migration and fibroblast to myofibroblast transformation of human lung fibroblasts.[1] | |

| VEGFR3 | 13 | - | Competitively binds to the ATP binding pocket of these receptors and blocks intracellular signalling.[1] | |

| FGFR1 | 69 | - | Also inhibits Flt-3, Lck, Lyn and Src kinases.[1] | |

| FGFR2 | 37 | - | Used for the treatment of idiopathic pulmonary fibrosis (IPF) and some types of non-small-cell lung cancer.[1] | |

| FGFR3 | 108 | - | - | |

| PDGFRα | 59 | - | - | |

| PDGFRβ | 65 | - | - | |

| 2-Oxoindoline Derivative | c-MET | - | >50% inhibition at 20 µM | A series of N-substituted-2-oxoindoline benzoylhydrazines were identified as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer. |

| (Example from literature) | SMO | - | Low nM Kᵢ values reported |

Proposed Experimental Workflow and Protocols

A phased approach is recommended to systematically evaluate the therapeutic potential of this compound.

Caption: A phased experimental workflow for target validation.

Detailed Methodologies

4.1. Phase 1: In Vitro Profiling

-

Kinase Panel Screening:

-

Objective: To identify primary kinase targets from a broad panel.

-

Protocol: The compound will be submitted to a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™) for single-dose (e.g., 1 or 10 µM) percent inhibition screening against >400 kinases.

-

-

Biochemical IC₅₀ Determination:

-

Objective: To quantify the inhibitory potency against hits identified in the primary screen.

-

Protocol: For each confirmed target kinase, a radiometric or fluorescence-based assay will be performed. The kinase, a generic substrate (e.g., myelin basic protein), and ³²P-ATP (for radiometric assays) or a fluorogenic substrate are incubated with a serial dilution of the test compound. The amount of phosphorylated substrate is then quantified using a scintillation counter or fluorescence reader. IC₅₀ values are calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

4.2. Phase 2: Cell-Based Assays

-

Cell Proliferation Assay (MTT):

-

Objective: To assess the cytostatic or cytotoxic effects of the compound on cancer cell lines overexpressing the target kinases (e.g., HUVEC for VEGFR, U-2 OS for PDGFR).

-

Protocol: Cells are seeded in 96-well plates and allowed to adhere overnight. The compound is added in a 10-point, 3-fold serial dilution and incubated for 72 hours. MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, and after a 4-hour incubation, the resulting formazan crystals are solubilized with DMSO. Absorbance is read at 570 nm.

-

-

Western Blotting for Pathway Modulation:

-

Objective: To confirm target engagement and downstream pathway inhibition in a cellular context.

-

Protocol: Cells are treated with the compound at various concentrations for a defined period (e.g., 2 hours). Cells are then lysed, and protein concentration is determined (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-VEGFR2, total VEGFR2) and key downstream effectors (e.g., p-ERK, total ERK; p-AKT, total AKT).

-

Conclusion and Future Directions

While this compound remains a molecule with an uncharacterized biological profile, its chemical structure provides a strong rationale for its investigation as a modulator of protein kinases, particularly those involved in cancer and fibrotic diseases. The proposed workflow offers a systematic and robust strategy to elucidate its mechanism of action, identify its primary therapeutic targets, and validate its potential as a novel therapeutic agent. Subsequent efforts should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical development to assess its drug-like properties and in vivo efficacy.

References

Investigation into the Mechanism of Action of 1-Methyl-2-oxoindoline-5-carboxylic Acid: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current understanding of the mechanism of action of the chemical entity 1-Methyl-2-oxoindoline-5-carboxylic acid. Despite a comprehensive review of available scientific literature and chemical databases, specific data on the biological activity and molecular targets of this compound remains elusive. This document summarizes the known biological activities of the broader oxoindole chemical class to provide a contextual framework for potential future investigations.

Introduction to this compound

This compound is a small molecule belonging to the oxoindole class of heterocyclic compounds. The oxoindole scaffold is a prominent feature in numerous biologically active natural products and synthetic molecules, demonstrating a wide array of pharmacological properties. However, specific research into the biological effects of the 1-methyl and 5-carboxy substituted derivative is not currently available in the public domain.

The Oxoindole Scaffold: A Privileged Structure in Medicinal Chemistry

The oxoindole core is recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Derivatives of this structure have been reported to exhibit a multitude of biological activities, including but not limited to:

-

Anticancer Activity: Many oxoindole derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines. Their mechanisms often involve the inhibition of protein kinases, which are crucial for cell signaling and growth.

-

Anti-inflammatory Effects: The anti-inflammatory properties of some oxoindole compounds are attributed to their ability to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory cascade.

-

Antimicrobial Activity: Certain substituted oxoindoles have shown efficacy against a range of bacterial and fungal pathogens.

-

Antiviral Activity: The oxoindole nucleus has been incorporated into molecules with demonstrated antiviral properties.

Given this broad spectrum of activity, it is plausible that this compound could exhibit one or more of these biological effects. However, without direct experimental evidence, its specific mechanism of action remains speculative.

Potential (but Unverified) Mechanistic Pathways

Based on the known pharmacology of structurally related oxoindole derivatives, several potential mechanisms of action for this compound could be hypothesized for future investigation. It is critical to emphasize that the following are not established mechanisms for this specific compound but represent areas of potential research.

Kinase Inhibition

A significant number of oxoindole-containing drugs and clinical candidates function as kinase inhibitors. These enzymes play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. A hypothetical investigation could involve screening this compound against a panel of kinases to identify potential targets.

Hypothetical Experimental Workflow: Kinase Inhibition Assay

Future Directions and Research Recommendations

To elucidate the mechanism of action of this compound, a systematic biological evaluation is required. The following experimental approaches are recommended:

-

High-Throughput Screening (HTS): An initial broad screening against a diverse panel of biological targets (e.g., enzymes, receptors) could identify potential areas of activity.

-

Cell-Based Assays: Evaluation of the compound's effect on various cell lines (e.g., cancer, immune cells) can provide insights into its cellular functions, such as anti-proliferative or anti-inflammatory effects.

-

In Vitro Enzymatic Assays: Based on HTS or cell-based assay results, specific enzymatic assays can be employed to confirm direct interactions with purified target proteins.

-

Computational Modeling: Molecular docking and other in silico methods could be utilized to predict potential binding partners and guide experimental work.

Logical Framework for a Preliminary Investigation

Conclusion

Currently, there is a significant knowledge gap regarding the mechanism of action of this compound. While the broader oxoindole class of compounds is associated with a wide range of biological activities, specific data for this molecule is absent from the scientific literature. The information and proposed experimental frameworks presented in this guide are intended to serve as a foundation for future research aimed at characterizing the pharmacological profile of this compound. Further empirical investigation is essential to determine its biological targets and cellular effects.

An In-depth Technical Guide to the Exploratory Reactions of the Carboxylic Acid Group on 1-Methyl-2-oxoindoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal exploratory reactions targeting the carboxylic acid moiety of 1-Methyl-2-oxoindoline-5-carboxylic acid. This pivotal starting material holds significant potential in medicinal chemistry and drug discovery, and functionalization of its carboxylic acid group opens avenues to a diverse range of derivatives with potential biological activities. This document details synthetic methodologies for esterification, amidation, acid chloride formation, and reduction, supported by experimental protocols, quantitative data, and workflow visualizations.

Introduction to this compound

This compound is a heterocyclic compound featuring a bicyclic indole core. The presence of the carboxylic acid group at the C5 position provides a versatile handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug design. Derivatives of the oxoindoline scaffold have been investigated for a range of biological activities, including as enzyme inhibitors. Understanding the reactivity of the carboxylic acid group is therefore crucial for the synthesis of novel analogues with tailored pharmacological profiles.

Core Reactions of the Carboxylic Acid Group

This section outlines the primary transformations of the carboxylic acid group of this compound into key derivatives: esters, amides, acid chlorides, and alcohols.

Esterification

The conversion of the carboxylic acid to an ester is a fundamental transformation for modifying polarity, solubility, and pharmacokinetic properties. The most common method for this is the Fischer-Speier esterification.

Reaction Scheme:

Table 1: Summary of Esterification Reaction Data

| Product | Reagents and Conditions | Yield (%) | Reference |

| Methyl 1-methyl-2-oxoindoline-5-carboxylate | Methanol, Sulfuric acid (catalytic), Reflux | High (implied) | Analogous to[1] |

| Ethyl 1-methyl-2-oxoindoline-5-carboxylate | Ethanol, Sulfuric acid (catalytic), Reflux | High (expected) | General Protocol[2][3] |

Experimental Protocol: Synthesis of Methyl 1-methyl-2-oxoindoline-5-carboxylate (Fischer Esterification)

-

Materials: this compound, Methanol (anhydrous), Sulfuric acid (concentrated).

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure Methyl 1-methyl-2-oxoindoline-5-carboxylate.

-

Workflow for Fischer Esterification:

Figure 1: Workflow for Fischer Esterification.

Amidation

Amide bond formation is a cornerstone of medicinal chemistry, as the amide group is a key feature in many biologically active molecules. Direct amidation of carboxylic acids can be achieved using coupling agents or by converting the carboxylic acid to a more reactive intermediate.

Reaction Scheme:

Table 2: Summary of Amidation Reaction Data

| Product | Reagents and Conditions | Yield (%) | Reference |

| N-Alkyl/Aryl-1-methyl-2-oxoindoline-5-carboxamides | Amine, Coupling agents (e.g., HATU, HOBt, EDC), DMF, Room Temperature | 60-99 (expected) | General Protocol[4][5] |

Experimental Protocol: Synthesis of N-substituted 1-Methyl-2-oxoindoline-5-carboxamides

-

Materials: this compound, desired amine, HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF, anhydrous).

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous lithium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired amide.

-

Workflow for Amidation:

Figure 2: General workflow for amide synthesis.

Acid Chloride Formation

The synthesis of the acid chloride provides a highly reactive intermediate that can be readily converted to a variety of other carboxylic acid derivatives, including esters and amides, often under milder conditions than direct methods.

Reaction Scheme:

Table 3: Summary of Acid Chloride Formation Data

| Product | Reagents and Conditions | Yield | Reference |

| 1-Methyl-2-oxoindoline-5-carbonyl chloride | Thionyl chloride (SOCl2), Reflux | High (expected, used in situ) | General Protocol[6] |

Experimental Protocol: Synthesis of 1-Methyl-2-oxoindoline-5-carbonyl chloride

-

Materials: this compound, Thionyl chloride (SOCl₂), catalytic DMF (optional).

-

Procedure:

-

To a flask containing this compound (1.0 eq), add an excess of thionyl chloride (5-10 eq) at 0 °C under an inert atmosphere. A catalytic amount of DMF can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction for the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 1-Methyl-2-oxoindoline-5-carbonyl chloride is typically used in the next step without further purification.

-

Workflow for Acid Chloride Formation:

References

- 1. tdcommons.org [tdcommons.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5245063A - Preparation of carbonyl chlorides - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-2-oxoindoline-5-carboxylic Acid Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 1-Methyl-2-oxoindoline-5-carboxylic acid derivatives as potent kinase inhibitors. The protocols detailed below are intended for researchers in medicinal chemistry and drug discovery, offering a foundational methodology for the development of novel therapeutic agents targeting various kinase-driven pathologies, particularly in oncology.

Introduction

The 1-Methyl-2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the basis of several approved kinase inhibitors. Its derivatives have shown significant inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). These kinases are critical mediators of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis, processes that are often dysregulated in cancer. This document outlines the synthesis of the key intermediate, this compound, and its subsequent derivatization to generate a library of potential kinase inhibitors.

Data Presentation

The following table summarizes the in vitro kinase inhibitory activity and antiproliferative activity of representative 1-Methyl-2-oxoindoline-5-carboxamide derivatives against various kinases and cancer cell lines.

| Compound ID | Target Kinase | IC50 (nM)[1][2][3] | Cell Line | GI50 (µM) | Reference |

| A-1 | VEGFR-2 | 160 | MCF-7 | 0.99 | [1][2] |

| HepG2 | 1.13 | ||||

| A-2 | VEGFR-2 | 87 | MCF-7 | 0.74 | [1][2] |

| HepG2 | 4.62 | ||||

| A-3 | VEGFR-2 | 78 | MCF-7 | 4.62 | [1][2] |

| HepG2 | 8.81 | ||||

| B-1 | FGFR1 | 19.82 | NIH-3T3 | >50 | [3] |

| FGFR2 | 5.95 | ||||

| B-2 | FGFR3 | 6.50 | NIH-3T3 | >50 | [3] |

| B-3 | FGFR1 | 6.99 | NIH-3T3 | >50 | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of the core intermediate can be achieved in a two-step process starting from 2-Oxoindoline-5-carboxylic acid.

Step 1: N-Methylation of 2-Oxoindoline-5-carboxylic acid

Materials:

-

2-Oxoindoline-5-carboxylic acid

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

To a solution of 2-Oxoindoline-5-carboxylic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and acidify to pH 3-4 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of 1-Methyl-2-oxoindoline-5-carboxamide Derivatives

The carboxylic acid intermediate can be converted to a variety of amide derivatives through standard amide coupling procedures.

Protocol: Amide Coupling using HATU

Materials:

-

This compound

-

Substituted amine (R-NH₂)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add the desired substituted amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired 1-Methyl-2-oxoindoline-5-carboxamide derivative.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by these kinase inhibitors and the general experimental workflow for their synthesis and evaluation.

Caption: Synthetic and screening workflow.

Caption: Targeted kinase signaling pathways.[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]

References

- 1. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 7. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]

- 8. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 10. Reactome | Signaling by PDGFR in disease [reactome.org]

- 11. sinobiological.com [sinobiological.com]

- 12. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorbyt.com [biorbyt.com]

- 14. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. cusabio.com [cusabio.com]

- 17. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 18. commerce.bio-rad.com [commerce.bio-rad.com]

Application Notes and Protocols: The Use of 1-Methyl-2-oxoindoline-5-carboxylic Acid in Bioorthogonal Chemistry

A comprehensive review of current literature reveals no specific established applications or protocols for the direct use of 1-Methyl-2-oxoindoline-5-carboxylic acid as a key reactant in bioorthogonal chemistry. While the oxoindoline core is a privileged scaffold in medicinal chemistry, its role as a bioorthogonal reaction partner has not been prominently described in published research.

However, the principles of bioorthogonal chemistry allow for the modification of virtually any molecule of interest with appropriate functional groups, or "handles," to enable its study in biological systems. Therefore, this compound could potentially be functionalized to participate in bioorthogonal reactions. This document will provide a detailed overview of established bioorthogonal reactions and hypothetical strategies for adapting this compound for such applications, alongside general protocols for these powerful chemical biology techniques.